Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl-
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Overview
Description
Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- is a complex organic compound with a unique structure that includes a benzenemethanamine core substituted with methyl, nitro, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- typically involves multiple steps, starting with the preparation of the benzenemethanamine core This can be achieved through the reaction of benzyl chloride with ammonia, followed by methylation using methyl iodide The nitro group can be introduced via nitration using nitric acid and sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and methylation steps, and large-scale batch reactors for the Friedel-Crafts alkylation. The reaction conditions are carefully controlled to maximize yield and purity, with extensive purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Chlorine or bromine, Lewis acid catalysts like aluminum chloride.
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of nitroso derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aromatic rings can also participate in π-π interactions with proteins and other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: Lacks the nitro and diphenyl groups, resulting in different chemical properties and reactivity.
Benzenemethanamine, N-methyl-N-nitroso-:
Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: Contains phenyl groups but lacks the nitro group, resulting in different chemical behavior.
Uniqueness
Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- is unique due to the presence of both nitro and diphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
101303-91-7 |
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Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-methyl-N-tritylnitramide |
InChI |
InChI=1S/C20H18N2O2/c1-21(22(23)24)20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
IZROPHPHPLYRRE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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